molecular formula C7H16BNO2 B1380650 Aminomethylboronic acid pinacol ester hydrochloride CAS No. 298689-75-5

Aminomethylboronic acid pinacol ester hydrochloride

Cat. No.: B1380650
CAS No.: 298689-75-5
M. Wt: 157.02 g/mol
InChI Key: KUPPDIFJIGRZOW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Aminomethylboronic acid pinacol ester hydrochloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known for its ability to form stable complexes with enzymes and proteins, which can be utilized in various catalytic processes . The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds that can inhibit or activate these enzymes. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism . The compound can induce apoptosis in certain cell types by disrupting mitochondrial function and activating caspases. Additionally, it has been observed to inhibit cell proliferation in cancer cells, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to the active sites of enzymes, forming reversible covalent bonds that can either inhibit or activate the enzyme’s activity . This binding can lead to conformational changes in the enzyme, affecting its function and stability. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to the compound has been shown to affect cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, affecting metabolic flux and metabolite levels . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound is known to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects. Understanding its transport and distribution is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. This subcellular localization is important for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminomethylboronic acid pinacol ester hydrochloride can be synthesized through various methods. One common approach involves the reaction of aminomethylboronic acid with pinacol in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the boronic ester facilitated by the presence of pinacol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Aminomethylboronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include boronic acids, boranes, and substituted boronic esters. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminomethylboronic acid pinacol ester hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecular targets. Its versatility makes it a valuable tool in both synthetic and medicinal chemistry .

Properties

IUPAC Name

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BNO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPPDIFJIGRZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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